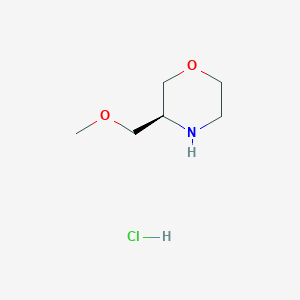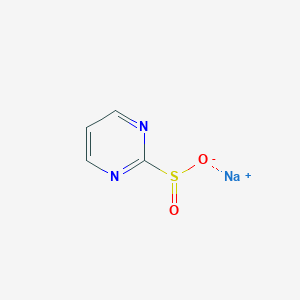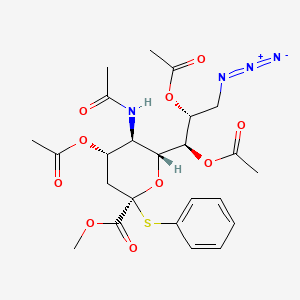
1-(2,3-Dihydro-1H-inden-2-YL)piperazine dihydrochloride
Descripción general
Descripción
Piperazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound "1-(2,3-Dihydro-1H-inden-2-YL)piperazine dihydrochloride" is not directly mentioned in the provided papers, but related piperazine derivatives with various substituents have been synthesized and studied for their potential pharmacological properties. These derivatives often serve as intermediates in pharmaceutical development and have been evaluated for activities such as bradycardic effects, cerebral vasodilation, and serotonin receptor agonism .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, was achieved through a sequence of reactions starting from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% . The synthesis process is influenced by factors such as reaction conditions and the nature of substituents on the piperazine ring.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using techniques like DEPT, H-H COSY, HMQC, and HMBC . These methods provide detailed information about the molecular framework and substitution patterns of the piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives undergo a range of chemical reactions depending on their functional groups. The reactions include cyclization, Mannich's reaction, and interactions with isothiocyanates or acid chlorides to form various products with potential biological activities . The reactivity of these compounds is crucial for their pharmacological evaluation and the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. The solid-state structure of some piperazine derivatives is characterized by strong hydrogen bonding, which can impact their crystalline form and dissolution behavior .
Aplicaciones Científicas De Investigación
Overview of Piperazine Derivatives
Piperazine and its derivatives, including 1-(2,3-Dihydro-1H-inden-2-YL)piperazine dihydrochloride, have been extensively studied for their therapeutic potential across a wide range of applications. These compounds exhibit a versatile medicinal profile, encompassing activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus can significantly alter the medicinal properties of the resulting molecules, highlighting the importance of the piperazine scaffold in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
The piperazine core has been identified as a crucial element in the development of potent molecules against Mycobacterium tuberculosis, including drug-resistant strains. This review emphasizes the significance of piperazine as a vital building block in anti-mycobacterial compounds, providing insights into the design and structure-activity relationship (SAR) of these molecules. The findings suggest a promising direction for the development of novel anti-TB agents leveraging the piperazine scaffold (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Role in DNA Binding and Cytoprotection
Piperazine derivatives are also recognized for their ability to bind to DNA and offer cytoprotective effects. For instance, Hoechst 33258 and its analogues, which contain piperazine groups, bind to the minor groove of double-stranded DNA with high affinity, particularly at AT-rich sequences. These compounds have been utilized for chromosome and nuclear staining in cell biology, indicating the broad utility of piperazine derivatives beyond therapeutic applications (Issar & Kakkar, 2013).
Pharmacological Applications
The review on piperazine and morpholine analogues underscores their wide-ranging pharmacological applications, with notable activities including anticonvulsant, tranquilizing, and muscle-relaxing actions. These compounds have been shown to enhance the efficacy of other depressants when used in combination, demonstrating the piperazine ring's adaptability and potency in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Safety and Hazards
The safety information available indicates that the compound may be dangerous. The hazard statements include H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures to be taken when handling the compound .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-13(9-11(12)3-1)15-7-5-14-6-8-15;;/h1-4,13-14H,5-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXVIAWGVGKXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CC3=CC=CC=C3C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679021 | |
| Record name | 1-(2,3-Dihydro-1H-inden-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23912-70-1 | |
| Record name | 1-(2,3-Dihydro-1H-inden-2-yl)piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dihydro-1H-inden-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)








